molecular formula C16H17NO4S B2863735 2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide CAS No. 790266-93-2

2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2863735
CAS RN: 790266-93-2
M. Wt: 319.38
InChI Key: FVBFPWUOMQDZMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide, also known as EFTA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of acetamide derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide is not fully understood. However, it has been suggested that 2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide exerts its anticancer activity through the inhibition of cell proliferation and induction of apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in the growth and survival of cancer cells. 2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide's anti-inflammatory and antioxidant properties are believed to be due to its ability to modulate the expression of various cytokines and enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the growth and survival of cancer cells. 2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide has also been shown to modulate the expression of various cytokines and enzymes involved in inflammation and oxidative stress. In addition, it has been shown to have potential as a neuroprotective agent and for the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been shown to exhibit significant anticancer activity against various cancer cell lines, making it a promising candidate for further research. However, one limitation of 2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide. One area of interest is the development of 2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of 2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide's mechanism of action and its potential as a neuroprotective agent. Further research is also needed to determine the optimal dosage and administration of 2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide for various applications. Additionally, the development of more efficient synthesis methods for 2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide may improve its availability and affordability for research purposes.
Conclusion
In conclusion, 2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been synthesized using various methods and has been extensively studied for its anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. Despite its low solubility in water, 2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide has several advantages for lab experiments and holds promise for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide and its potential for clinical applications.

Synthesis Methods

2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been synthesized using different methods, including the reaction of 2-(2-ethoxy-4-formylphenoxy) acetamide with thiophen-2-ylmethylamine in the presence of acetic acid and acetic anhydride. The reaction mixture is then refluxed for several hours, and the product is obtained after purification through recrystallization. Other methods include the reaction of 2-(2-ethoxy-4-formylphenoxy) acetamide with thiophen-2-ylmethylamine in the presence of sodium hydride and dimethylformamide. The reaction mixture is then heated, and the product is obtained after purification through column chromatography.

Scientific Research Applications

2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. 2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide has also been found to possess anti-inflammatory, antioxidant, and antimicrobial properties. In addition, it has been shown to have potential as a neuroprotective agent and for the treatment of Alzheimer's disease.

properties

IUPAC Name

2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-2-20-15-8-12(10-18)5-6-14(15)21-11-16(19)17-9-13-4-3-7-22-13/h3-8,10H,2,9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBFPWUOMQDZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.